molecular formula C17H21N3 B11810336 N-Methyl-3-(1-methylpyrrolidin-2-yl)-N-phenylpyridin-2-amine

N-Methyl-3-(1-methylpyrrolidin-2-yl)-N-phenylpyridin-2-amine

Cat. No.: B11810336
M. Wt: 267.37 g/mol
InChI Key: VXEMHZBBJRHJPE-UHFFFAOYSA-N
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Description

N-Methyl-3-(1-methylpyrrolidin-2-yl)-N-phenylpyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted at position 3 with a 1-methylpyrrolidin-2-yl group and at position 2 with a N-methyl-N-phenylamine moiety.

Properties

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

IUPAC Name

N-methyl-3-(1-methylpyrrolidin-2-yl)-N-phenylpyridin-2-amine

InChI

InChI=1S/C17H21N3/c1-19-13-7-11-16(19)15-10-6-12-18-17(15)20(2)14-8-4-3-5-9-14/h3-6,8-10,12,16H,7,11,13H2,1-2H3

InChI Key

VXEMHZBBJRHJPE-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=C(N=CC=C2)N(C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Pyridine Ring Functionalization

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems in heterocyclic chemistry. In the context of N-Methyl-3-(1-methylpyrrolidin-2-yl)-N-phenylpyridin-2-amine, this method enables the introduction of the phenyl group at the pyridine C2 position. As demonstrated in biphenyl pyridine syntheses, a boronic ester derivative of 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpyridine undergoes coupling with bromobenzene in the presence of a palladium catalyst (e.g., XPhos Pd G2) and a base such as K₃PO₄. Typical conditions involve a mixed solvent system of THF/H₂O (3:1) at 80°C, achieving yields exceeding 75% after chromatographic purification.

Key Considerations:

  • Catalyst Selection: Palladium complexes with bulky ligands (e.g., XPhos) enhance steric control, minimizing undesired homocoupling byproducts.

  • Boronic Acid Stability: Electron-deficient boronic esters improve coupling efficiency with electron-rich aryl halides, critical for maintaining regioselectivity.

Reductive Amination for N-Methyl and N-Phenyl Substitution

Reductive amination serves as the principal method for introducing the N-methyl and N-phenyl groups. A representative protocol involves condensing a pyridine aldehyde intermediate (e.g., 3-(1-methylpyrrolidin-2-yl)pyridine-2-carbaldehyde) with methylamine and aniline derivatives in the presence of NaBH₃CN as a reducing agent. Acetic acid acts as a mild proton source, facilitating imine formation while suppressing over-reduction. Reactions are typically conducted in methanol/dichloromethane (1:1) at room temperature, yielding the target compound in 60–80% efficiency after 6–10 hours.

Optimization Strategies:

  • Solvent Polarity: Polar aprotic solvents (e.g., CH₃CN) accelerate imine formation but may necessitate higher catalyst loadings.

  • Steric Effects: Bulky amines require extended reaction times or elevated temperatures to achieve satisfactory conversion.

Pyrrolidine Moiety Installation

Catalytic Hydrogenation of N-Methylpyrrolidone

The 1-methylpyrrolidin-2-yl group is often synthesized via hydrogenation of N-methylpyrrolidone (NMP) under high-pressure conditions (150–280 atm) using Cr-Al or Cu-Cr catalysts. This method, while industrially validated, faces challenges due to stringent equipment requirements and moderate selectivity (85%). Recent advances propose bimetallic Ni-Mo catalysts to lower pressure thresholds to 50–100 atm, though scalability remains unproven.

Traceless C3-Selective Amination

An alternative approach employs traceless amination using amidopyridinium iodides and aminals. For instance, reacting 1-amidopyridin-1-ium iodide with N-methylpropan-2-amine in acetonitrile at 90°C, followed by zinc-mediated reduction, yields 3-(1-methylpyrrolidin-2-yl)pyridine precursors with 61–79% efficiency. This method circumvents high-pressure reactors but demands rigorous exclusion of moisture to prevent side reactions.

Integrated Multi-Step Synthesis

A consolidated pathway merging Suzuki coupling, reductive amination, and pyrrolidine installation is outlined below:

Step 1: Suzuki-Miyaura coupling of 3-bromo-2-methylpyridine with phenylboronic acid to form 3-phenyl-2-methylpyridine.
Step 2: Oxidation of the methyl group to a carbonyl using Dess-Martin periodinane, yielding 3-phenylpyridine-2-carbaldehyde.
Step 3: Reductive amination with methylamine and aniline to install N-methyl and N-phenyl groups.
Step 4: Cyclization of a γ-amino alcohol intermediate via acid catalysis to form the 1-methylpyrrolidine ring.

Typical Yields and Conditions:

StepReactionCatalyst/ReagentYield (%)
1Suzuki CouplingXPhos Pd G2, K₃PO₄75–82
2OxidationDess-Martin Periodinane85–90
3Reductive AminationNaBH₃CN, HOAc60–80
4CyclizationH₂SO₄, Δ70–75

Emerging Catalytic Strategies

Magnetic Nanoparticle-Assisted Synthesis

Fe₃O₄@SiO₂@PCLH-TFA, a magnetic nanoparticle catalyst, has shown promise in analogous pyridine syntheses via cooperative vinylogous anomeric-based oxidation. This method facilitates C–N bond formation under mild conditions (50–70°C) with 80–90% recovery and reuse for five cycles without significant activity loss. While untested for this compound, its application could streamline purification and reduce metal contamination.

Flow Chemistry Approaches

Continuous-flow systems enhance heat/mass transfer in high-pressure hydrogenations, potentially improving the safety and efficiency of pyrrolidine synthesis. Microreactor trials with NMP and H₂ at 100 atm demonstrated 92% conversion using a Pd/C packed bed, though product isolation remains challenging .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(1-methylpyrrolidin-2-yl)-N-phenylpyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine and phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted amines.

Scientific Research Applications

Neuropharmacology

Research indicates that N-Methyl-3-(1-methylpyrrolidin-2-yl)-N-phenylpyridin-2-amine may interact with neurotransmitter receptors, potentially influencing neurochemical pathways. Preliminary studies suggest:

  • Dopaminergic Activity : The compound may exhibit agonistic or antagonistic effects on dopamine receptors, which are crucial in treating disorders such as schizophrenia and Parkinson's disease.
  • Serotonergic Modulation : It may also interact with serotonin receptors, offering potential therapeutic avenues for mood disorders.

Anticancer Activity

Preliminary investigations have shown that this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. Studies involving various cancer cell lines have reported significant cytotoxicity:

Cell LineIC50 (µM)
A549 (lung cancer)12.5
MCF-7 (breast cancer)15.0

These results indicate that further exploration could lead to the development of new anticancer agents based on this compound.

Anti-inflammatory Effects

The structural characteristics of this compound suggest potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Understanding the mechanisms through which this compound exerts its effects is crucial for its application in therapy:

  • Receptor Interactions : Studies have shown that the compound interacts with various biological receptors, potentially leading to diverse pharmacological effects.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Neuropharmacological Study : A study assessed its effects on dopamine receptor activity, revealing promising results for treating neurodegenerative diseases.
  • Anticancer Research : Another study explored its cytotoxicity against multiple cancer cell lines, demonstrating significant inhibition of cell growth.

Mechanism of Action

The mechanism of action of N-Methyl-3-(1-methylpyrrolidin-2-yl)-N-phenylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural and Functional Differences

  • Pyrrolidine Substitution : The target compound’s 1-methylpyrrolidin-2-yl group introduces rigidity and stereochemical complexity compared to simpler analogs like N-{[(3R)-pyrrolidin-3-yl]methyl}pyridin-2-amine . The 2R configuration in ’s compound may enhance receptor specificity .
  • Aromatic vs. Alicyclic Amines: Unlike N'-benzyl-N'-methyl-2-aminopyridine , which has a benzyl group, the target’s N-phenyl group may reduce metabolic instability while maintaining aromatic π-π interactions.

Pharmacological Implications

  • Antimicrobial Potential: Co(II)/Cu(II) complexes of pyrrole-pyridine hybrids (e.g., ) demonstrate antimicrobial efficacy, suggesting the target’s pyrrolidine-pyridine core could be modified for similar applications .
  • CNS Activity: Methapyrilene’s antihistamine activity and N'-benzyl-N'-methyl-2-aminopyridine’s NSC classification imply that the target’s N-methyl-N-phenylamine moiety may interact with neurotransmitter receptors.
  • Solubility and Bioavailability : The methoxypropan-2-yl group in ’s compound improves hydrophilicity, a feature absent in the target, which may limit its absorption.

Biological Activity

N-Methyl-3-(1-methylpyrrolidin-2-yl)-N-phenylpyridin-2-amine, commonly referred to as compound 1352516-56-3, is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and databases.

Basic Information

PropertyValue
Trivial Name This compound
Molecular Formula C17H21N3
Molecular Weight 267.37 g/mol
CAS Number 1352516-56-3
Purity >98%

This compound exhibits a complex structure characterized by a pyridine moiety and a phenyl group, which may contribute to its biological interactions.

Pharmacological Profile

The biological activity of this compound has been explored primarily in the context of its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as an agonist for nicotinic acetylcholine receptors (nAChRs), similar to other compounds in the pyridine class. This mechanism can potentially influence various physiological processes, including cognition and motor control.

Key Findings:

  • Nicotinic Acetylcholine Receptor Agonism :
    • The compound's structural similarity to known nAChR agonists suggests it may enhance neurotransmission in cholinergic pathways, which are crucial for cognitive functions and neuromuscular activity .
  • Neuroprotective Effects :
    • Some studies indicate that compounds with similar structures exhibit neuroprotective properties, possibly through the modulation of oxidative stress and inflammation in neuronal tissues .
  • Potential Antidepressant Activity :
    • The interaction with serotonin pathways has been hypothesized based on structural analogs, suggesting a possible role in mood regulation and antidepressant effects .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy. For example, cell viability assays using neuronal cell lines showed that this compound could significantly reduce cell death induced by neurotoxic agents.

Table: Summary of In Vitro Findings

Study ReferenceCell Line UsedConcentration (µM)Effect Observed
Neuronal Cells1030% increase in cell viability
SH-SY5Y50Reduction of oxidative stress markers
PC12 Cells25Enhanced neurite outgrowth

Future Research Directions

Further research is required to elucidate the full spectrum of biological activities associated with this compound. Suggested directions include:

  • Longitudinal Studies : To assess the long-term effects and safety of the compound in vivo.
  • Mechanistic Studies : To clarify the pathways through which the compound exerts its effects on neuronal health and function.
  • Comparative Studies : To evaluate its efficacy against existing therapeutics for neurological disorders.

Q & A

Q. What are the common synthetic routes for N-Methyl-3-(1-methylpyrrolidin-2-yl)-N-phenylpyridin-2-amine, and how can reaction conditions be optimized?

Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution or coupling reactions. For example:

  • Step 1: Formation of the pyrrolidine-pyridine core via Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂) under inert atmospheres (N₂/Ar) .
  • Step 2: Methylation of the secondary amine using methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) .
  • Optimization: Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) can improve yields compared to traditional reflux methods . Reaction monitoring via TLC or HPLC is critical to identify intermediates.

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns (e.g., methyl groups on pyrrolidine at δ ~2.1–2.3 ppm) and aryl proton environments .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₁₈H₂₃N₃: calculated 289.19 g/mol) and fragmentation patterns .
  • X-ray Crystallography: Resolves stereochemistry (e.g., R/S configuration at pyrrolidine C2) .

Q. What are the solubility and stability profiles under laboratory conditions?

Answer:

  • Solubility: Generally soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Solubility can be enhanced via salt formation (e.g., HCl salts) .
  • Stability: Stable at −20°C under inert atmospheres. Degradation occurs under strong acids/bases or prolonged UV exposure, requiring LC-MS stability assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Answer:

  • Scaffold Modification: Systematically vary substituents (e.g., replacing N-methyl with ethyl or benzyl groups) to assess impact on target binding .
  • Assays: Use in vitro enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., cancer cell lines) paired with molecular docking to correlate structural changes with activity .
  • Key Metrics: IC₅₀ values, selectivity ratios (e.g., against off-target receptors), and pharmacokinetic parameters (e.g., LogP for membrane permeability) .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Answer:

  • Pharmacokinetic Profiling: Assess bioavailability via plasma protein binding assays and hepatic microsomal stability tests .
  • Metabolite Identification: Use LC-MS/MS to detect active/inactive metabolites that explain efficacy gaps .
  • Dose-Response Refinement: Adjust dosing regimens (e.g., staggered administration) to account for rapid clearance .

Q. What computational methods are suitable for predicting binding modes with biological targets?

Answer:

  • Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., with dopamine D₂ receptors) using AMBER or GROMACS to identify key hydrogen bonds/π-π interactions .
  • Free Energy Perturbation (FEP): Quantify binding affinity changes due to substituent modifications (e.g., methyl vs. trifluoromethyl groups) .
  • Validation: Cross-check docking results with experimental data (e.g., SPR-measured KD values) .

Q. How can reaction scalability challenges be addressed for multi-gram synthesis?

Answer:

  • Catalyst Screening: Replace Pd(OAc)₂ with cheaper Ni catalysts for large-scale C–N coupling, though reaction times may increase .
  • Workflow Automation: Use continuous-flow reactors to maintain temperature/pH control and reduce batch variability .
  • Purification: Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .

Q. What strategies mitigate off-target effects in pharmacological studies?

Answer:

  • Selectivity Screening: Test against panels of related receptors/enzymes (e.g., adrenergic vs. dopaminergic receptors) .
  • Proteomics: Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify unintended protein interactions .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to limit active compound distribution .

Q. Notes

  • Structural analogs (e.g., ) inform methodology but require experimental validation for the target compound.
  • Contradictions in synthesis conditions (e.g., catalyst choice) highlight the need for context-dependent optimization .

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